molecular formula C19H16N4O3 B2907064 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172566-93-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2907064
CAS No.: 1172566-93-6
M. Wt: 348.362
InChI Key: ZESZYOUFOXTKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a phenyl group substituted with a 6-methylpyridazin-3-ylamino moiety.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-2-9-18(23-22-12)20-14-4-6-15(7-5-14)21-19(24)13-3-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZYOUFOXTKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the pyridazinyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the pyridazinyl group to the benzo[d][1,3]dioxole core.

    Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

  • Electron-Withdrawing Groups (e.g., Trifluoromethyl in IIc) : Enhance metabolic stability and enzyme inhibitory activity, as seen in IIc's antidiabetic effects .
  • Phenoxy Groups (e.g., IId): Improve cytotoxicity, likely due to increased lipophilicity and membrane penetration .
  • Nitro and Acetyl Groups (e.g., MDC, ADC) : Influence electronic properties (DFT energy gaps) and crystallinity, critical for cardiovascular applications .
  • Alkyl Chains (e.g., S807) : Facilitate rapid metabolism, making them suitable for flavor compounds with low bioaccumulation risks .

Metabolic and Toxicological Profiles

  • Radioiodinated Derivatives (e.g., [¹³¹I]I-BA52): Demonstrated efficacy in melanoma therapy but require careful toxicological evaluation due to radioisotope use .

Structural and Computational Insights

  • Crystal Packing: MDC and ADC exhibit monoclinic structures with distinct Z-values, influencing their solid-state stability .
  • DFT Calculations : Energy gaps (3.54–3.96 eV) correlate with electronic stability, suggesting MDC may be more reactive than ADC .
  • Phenoxy vs.

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling the pyridazine amine to a substituted phenyl group, followed by carboxamide formation with benzo[d][1,3]dioxole-5-carboxylic acid. Key steps include:

  • Amide Coupling: Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen to minimize side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may improve selectivity in cyclization steps .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
  • Monitoring: TLC or HPLC tracks reaction progress, with LC-MS confirming intermediate structures .

Basic: How is structural characterization performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., methylpyridazine protons at δ 2.4–2.6 ppm, dioxole protons at δ 5.9–6.1 ppm) .
    • IR: Carboxamide C=O stretch (~1650 cm⁻¹) and NH bend (~1550 cm⁻¹) validate functional groups .
  • Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves 3D structure, including bond angles and hydrogen-bonding networks (e.g., O—H···N interactions). Absorption corrections (Gaussian or multi-scan methods) refine data .

Advanced: What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:
Discrepancies often arise from differences in metabolic stability or bioavailability. Approaches include:

  • Pharmacokinetic Profiling: Compare plasma half-life (e.g., via LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite Identification: Incubate with liver microsomes to detect cytochrome P450-mediated oxidation products (e.g., demethylation or hydroxylation) .
  • Dose-Response Refinement: Adjust dosing regimens in vivo to match in vitro IC50 values, accounting for protein binding .

Advanced: How do substituents (e.g., fluorine, methyl) affect pharmacokinetics and target binding?

Methodological Answer:

  • Fluorine: Enhances metabolic stability by reducing CYP450-mediated oxidation. In analogs, fluorine at the phenyl ring improves oral bioavailability (AUC increased by ~30%) and extends half-life .
  • Methyl Groups: On pyridazine or phenyl rings, methyl substituents increase hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets), boosting binding affinity (ΔIC50: 0.5–1.0 µM) .
  • Steric Effects: Bulkier groups (e.g., trifluoromethyl) may hinder target access, requiring molecular docking simulations to optimize substituent placement .

Methodological: What in silico and experimental approaches predict and validate the mechanism of action?

Methodological Answer:

  • In Silico:
    • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., PKB/Akt1) .
    • QSAR Models: Correlate substituent electronegativity with inhibitory activity .
  • Experimental:
    • Kinase Assays: Measure ATPase activity via luminescence (e.g., ADP-Glo™) .
    • Cellular Apoptosis: Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines .

Advanced: How are solubility and bioavailability challenges addressed during preclinical development?

Methodological Answer:

  • Salt Formation: Hydrochloride or mesylate salts improve aqueous solubility (e.g., 2–5 mg/mL in PBS) .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance oral absorption .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to increase membrane permeability .

Methodological: What metabolic pathways are anticipated, and how are metabolites identified?

Methodological Answer:

  • Predicted Pathways:
    • Phase I: CYP3A4-mediated O-demethylation of the dioxole ring .
    • Phase II: Glucuronidation of hydroxylated metabolites .
  • Metabolite Identification:
    • In Vitro: Incubate with human liver microsomes + NADPH, analyze via UPLC-QTOF-MS .
    • In Vivo: Collect urine/fecal samples from dosed rodents; detect sulfated or acetylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.